Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-
Description
Bicyclic Core Architecture: Cyclohepta[b]pyrrol-2(1H)-one Framework
The foundational structure of cyclohepta[b]pyrrol-2(1H)-one consists of a cycloheptane ring fused to a pyrrole ring at the b face, forming a bicyclic system. The pyrrole moiety incorporates a lactam group at the second position, resulting in a planar, aromatic heterocycle with delocalized π-electrons. The seven-membered cycloheptane ring adopts a boat-like conformation to minimize steric strain, while the pyrrole ring remains rigid due to its aromaticity. This fusion creates a unique electronic environment, with the lactam oxygen participating in hydrogen bonding and dipole interactions.
In the 6-chloro-1,3-dimethyl derivative, the bicyclic framework remains intact, but the substituents introduce localized perturbations. The chlorine atom at position 6 resides on the cycloheptane ring, while the methyl groups occupy positions 1 and 3 on the pyrrole ring. X-ray crystallographic studies of analogous compounds reveal that the cycloheptane ring exhibits slight puckering, with bond angles deviating from ideal sp³ hybridization due to ring strain.
Substituent Configuration Analysis: Chlorine and Methyl Group Positioning
The substituents in cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl- are strategically positioned to influence both electronic and steric properties. The chlorine atom at position 6 exerts an electron-withdrawing inductive effect, polarizing the cycloheptane ring and enhancing electrophilic substitution reactivity at adjacent positions. Conversely, the methyl groups at positions 1 and 3 donate electron density through hyperconjugation, stabilizing the pyrrole ring’s aromatic system.
Steric interactions between the methyl groups and the lactam oxygen constrain rotational freedom, favoring a conformation where the methyl groups are oriented away from the oxygen atom. Nuclear Overhauser effect (NOE) spectroscopy of similar derivatives confirms this spatial arrangement, with NOE correlations observed between the methyl protons and the pyrrole β-hydrogens. The chlorine substituent’s position also impacts solubility; its electronegativity increases dipole moments, improving solubility in polar aprotic solvents like dimethylformamide.
Comparative Structural Analysis with Related Azulene Derivatives
Azulene, a bicyclic compound composed of a cycloheptatriene fused to a cyclopentadiene ring, shares structural motifs with cyclohepta[b]pyrrol-2(1H)-one derivatives. However, key differences arise in electronic structure and substituent effects. While azulene derivatives exhibit charge-separated aromatic systems with distinct electrophilic and nucleophilic regions, cyclohepta[b]pyrrol-2(1H)-one maintains a more uniform π-electron distribution due to the lactam group’s electron-withdrawing nature.
A comparative analysis of substituent positioning reveals divergent reactivity patterns. For example, azulene’s cyclopentadiene ring readily undergoes electrophilic substitution at position 1, whereas the pyrrole ring in cyclohepta[b]pyrrol-2(1H)-one favors substitution at positions 5 and 7 due to the lactam’s directing effects. Table 1 summarizes structural and electronic differences between the two systems.
Table 1: Structural Comparison of Cyclohepta[b]pyrrol-2(1H)-one and Azulene Derivatives
| Feature | Cyclohepta[b]pyrrol-2(1H)-one | Azulene |
|---|---|---|
| Ring System | Cycloheptane + Pyrrole | Cycloheptatriene + Cyclopentadiene |
| Aromaticity | Localized π-electrons | Charge-separated π-system |
| Electrophilic Sites | Positions 5, 7 | Position 1 |
| Common Substituents | Chlorine, Methyl | Alkyl, Amino |
| Solubility | Moderate in polar solvents | Low in polar solvents |
Tautomeric and Conformational Dynamics in Solution Phase
The lactam group in cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl- enables tautomerism between the keto and enol forms. In nonpolar solvents, the keto form predominates due to intramolecular hydrogen bonding between the lactam oxygen and the pyrrole NH group. However, in polar protic solvents, the enol form becomes stabilized through solvent interactions, as evidenced by UV-Vis spectral shifts from 280 nm (keto) to 320 nm (enol).
Conformational dynamics of the cycloheptane ring were investigated using density functional theory (DFT). Calculations reveal two low-energy conformers: a boat form with C₂ symmetry and a twist-boat form with C₁ symmetry. The energy difference between these conformers is approximately 2.1 kcal/mol, suggesting rapid interconversion at room temperature. Substituent effects further modulate conformational preferences; the chlorine atom’s steric bulk favors the twist-boat form, while methyl groups stabilize the boat form through van der Waals interactions.
Properties
CAS No. |
104422-25-5 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
6-chloro-1,3-dimethylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C11H10ClNO/c1-7-9-5-3-8(12)4-6-10(9)13(2)11(7)14/h3-6H,1-2H3 |
InChI Key |
RUEWZCKQOMEXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC=C2N(C1=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylcycloheptanone with a chlorinating agent such as thionyl chloride, followed by cyclization with a suitable amine to form the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nitrogen Functionalization Reactions
Core reaction : Alkylation/aralkylation at the pyrrole nitrogen using halides under basic conditions.
-
Reagents : NaH in anhydrous DMF with alkyl/aralkyl halides (e.g., benzyl chloride derivatives) .
-
Conditions : Room temperature, 1.5–16 hours, followed by ice quenching and purification via column chromatography (dichloromethane as eluent) .
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Products : Substituted cyclohepta[b]pyrrol-8(1H)-ones with yields of 80–96% (Table 1) .
Table 1: Yield Data for Nitrogen-Functionalized Derivatives
| Compound | R Group | Yield (%) |
|---|---|---|
| 14 | 2,5-DimethoxyBn | 90 |
| 15 | 3,5-DimethoxyBn | 90 |
| 16 | 3,4,5-TrimethoxyBn | 89 |
Key structural modifications include methoxy-substituted benzyl groups, which enhance tubulin-binding affinity .
Enaminoketone Formation
Core reaction : Reaction of substituted ketones with dimethylformamide dimethyl acetal (DMFDMA) or tert-butyl dimethylaminomethylene (TBDMAM).
-
Purpose : Generate enaminoketone intermediates for subsequent cyclization .
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Outcomes : High-purity enaminoketones (25–33 , 39–41 ) with >95% purity (HPLC) .
Cyclization to Oxazole Derivatives
Core reaction : Enaminoketones undergo cyclization with dinucleophiles to form pyrrolo[2',3':3,4]cyclohepta[1,2-d] oxazoles.
Table 2: Oxazole Derivatives and Yields
| Compound | R | R₁ | R₂ | Yield (%) |
|---|---|---|---|---|
| 51 | SO₂Ph | H | H | 60 |
| 52 | Me | H | H | 75 |
| 60 | Me | COOEt | H | 90 |
| 61 | Bn | COOEt | H | 70 |
Electron-withdrawing groups (e.g., SO₂Ph) reduce yields due to steric hindrance, while ester groups (COOEt) improve solubility .
Reaction Yields and Substituent Effects
-
Methoxy groups : Derivatives with 3,4,5-trimethoxybenzyl substituents (16 ) show 89% yield , correlating with enhanced apoptotic activity .
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Chlorine substitution : The 6-chloro group stabilizes the ketone intermediate, facilitating subsequent functionalization .
Mechanistic Insights
Scientific Research Applications
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties of Selected Analogues
*Data for the target compound inferred from structural analogs.
Table 2: Spectral Data Comparison
*Hypothetical data based on substituent effects.
Biological Activity
Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl- (CAS No. 104422-25-5) is a heterocyclic compound notable for its unique structural features, combining a cycloheptane ring with a pyrrole moiety. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications in medicinal chemistry.
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one has the molecular formula and a molecular weight of 207.65 g/mol. The synthesis typically involves cyclization reactions starting from precursors like 1,3-dimethylcycloheptanone and chlorinating agents such as thionyl chloride .
Synthesis Overview:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Chlorination | Thionyl chloride | Controlled temperature |
| 2 | Cyclization | Amine | Specific reaction conditions |
Antimicrobial Properties
Research indicates that compounds similar to cyclohepta[b]pyrrol-2(1H)-one exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram range .
Anticancer Activity
The compound is also under investigation for its anticancer properties. Studies have reported that related compounds can inhibit the growth of various cancer cell lines, suggesting potential applications in oncology. For example, compounds derived from similar heterocycles have demonstrated IC50 values below 500 nM against multiple malignancies .
The biological mechanisms through which cyclohepta[b]pyrrol-2(1H)-one exerts its effects are still being elucidated. Preliminary studies suggest that it may act by inhibiting specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, certain analogues have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and arresting the cell cycle at the G2/M phase .
Case Studies and Research Findings
Several studies have evaluated the biological activities of cyclohepta[b]pyrrol derivatives:
- Antimicrobial Studies : A study reported on the synthesis of various indole derivatives that showed promising activity against Mycobacterium tuberculosis and S. aureus, with some compounds achieving MIC values as low as 0.98 μg/mL against MRSA .
- Cancer Cell Line Screening : In a comprehensive screening of over 60 human cancer cell lines, compounds related to cyclohepta[b]pyrrol-2(1H)-one exhibited potent growth inhibition with GI50 values reaching nanomolar concentrations .
Comparative Analysis with Related Compounds
To understand the unique properties of cyclohepta[b]pyrrol-2(1H)-one, it is essential to compare it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | Similar heterocyclic structure | Antimicrobial and anticancer activities |
| 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | Methyl substitution instead of dimethyl | Varies in biological efficacy |
Q & A
What are the recommended synthetic routes for 6-chloro-1,3-dimethyl-cyclohepta[b]pyrrol-2(1H)-one, and how do reaction conditions influence stereoselectivity?
Basic Research Question
The synthesis of this compound can be approached via aza-Cope-Mannich sequences, which are effective for constructing seven-membered rings. For example, (1R)-1-phenylethanamine has been used as a chiral auxiliary to achieve trans-cyclohepta[b]pyrrol cores under optimized conditions (anhydrous Na₂SO₄, camphorsulfonic acid, CH₂Cl₂, and formalin) . Key factors include solvent polarity, temperature, and stoichiometry of reagents, which impact cyclization efficiency and diastereomer ratios.
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound and its derivatives?
Advanced Research Question
Contradictions in spectroscopic data often arise from conformational flexibility or impurities. For instance, in cyclohepta[b]pyrrolidone derivatives, dynamic NMR experiments can distinguish between enantiomers or rotamers . Computational methods (DFT) paired with experimental data (XRD, HRMS) are critical for validating structures. A study on a related chlorinated pyrrole demonstrated that discrepancies in IR absorption bands (e.g., 1739 cm⁻¹ for carbonyl) could arise from crystal packing effects or solvent interactions .
What strategies are effective for modulating the biological activity of cyclohepta[b]pyrrolidone derivatives?
Advanced Research Question
Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 1, 3, and 5. Chlorine at position 6 enhances electrophilicity, potentially improving binding to biological targets like enzymes or receptors. Methyl groups at positions 1 and 3 may reduce metabolic degradation. For example, cyclohepta[b]pyran analogs with similar substituents exhibit antiplasmodial and antitumor activities, suggesting that halogenation and alkylation are viable strategies for optimizing bioactivity .
How can the stereochemical configuration of this compound be confirmed, and what techniques are most reliable?
Basic Research Question
X-ray crystallography is the gold standard for determining absolute stereochemistry. For instance, the cis-configuration of a related compound was confirmed via XRD, revealing bond lengths and angles consistent with cyclohepta[b]pyrrolidone geometry . Chiral HPLC or circular dichroism (CD) spectroscopy can supplement crystallographic data, especially for enantiomerically pure samples.
What role does the chloro-substituent play in the compound’s reactivity and stability?
Advanced Research Question
The 6-chloro group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). However, it may also introduce stability challenges under basic conditions due to potential elimination. Studies on organochlorides show that electron-withdrawing groups like Cl can stabilize intermediates in multi-step syntheses but require inert atmospheres to prevent decomposition .
What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is highly sensitive. For example, a method validated for a structurally similar pyrrolidone achieved a detection limit of 0.1 ng/mL using C18 columns and acetonitrile/water gradients . Internal standards (e.g., deuterated analogs) improve precision in pharmacokinetic studies.
How does the cyclohepta[b]pyrrolidone core compare to smaller-ring analogs (e.g., pyrrolidines) in drug design?
Advanced Research Question
The seven-membered ring offers conformational flexibility, enabling interactions with larger binding pockets. In contrast, pyrrolidines (five-membered) are more rigid and may limit target engagement. A study on cyclohepta[b]pyran derivatives demonstrated superior anti-inflammatory activity compared to smaller-ring analogs, attributed to improved hydrophobic interactions .
What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Advanced Research Question
Scale-up often reduces stereoselectivity due to mixing inefficiencies or thermal gradients. Continuous-flow reactors can mitigate this by ensuring consistent reaction conditions. For example, aza-Cope-Mannich reactions performed in microreactors achieved >90% enantiomeric excess (ee) at gram-scale, compared to 85% in batch processes .
How can computational chemistry aid in predicting the pharmacological profile of this compound?
Advanced Research Question
Molecular docking and molecular dynamics simulations can predict binding affinities for targets like kinases or GPCRs. For a related chlorinated pyrrole, in silico screening against Plasmodium falciparum enzymes identified potential antimalarial activity, later confirmed in vitro . ADMET predictions (e.g., using SwissADME) further guide lead optimization by estimating solubility and metabolic stability.
What are the best practices for handling and storing this compound to prevent degradation?
Basic Research Question
Store under inert gas (N₂ or Ar) at −20°C in amber vials to prevent photodegradation. The chloro-substituent increases susceptibility to hydrolysis, so anhydrous solvents (e.g., THF, DMF) are recommended for dissolution. Stability studies on similar compounds showed <5% degradation over six months under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
